molecular formula C16H19NO2 B11788411 4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11788411
M. Wt: 257.33 g/mol
InChI Key: CCIVWMHXMALDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C17H21NO2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features an isopropylbenzoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-isopropylbenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical reactions. The benzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isopropylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the isopropylbenzoyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical research .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-(4-propan-2-ylbenzoyl)oxane-4-carbonitrile

InChI

InChI=1S/C16H19NO2/c1-12(2)13-3-5-14(6-4-13)15(18)16(11-17)7-9-19-10-8-16/h3-6,12H,7-10H2,1-2H3

InChI Key

CCIVWMHXMALDKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.